molecular formula C8H3BrF3NO B3031466 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole CAS No. 375369-08-7

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

Cat. No.: B3031466
CAS No.: 375369-08-7
M. Wt: 266.01
InChI Key: QXYGGLIKWPKXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles It is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-bromobenzotrifluoride and carbonyl compounds.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the amino group reacts with the carbonyl compound to form the benzoxazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and bromination reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups replacing the bromine atom or modifying the trifluoromethyl group.

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is utilized in the development of agrochemicals for pest control and crop protection.

    Material Science: It is studied for its potential use in the development of advanced materials with unique properties.

    Biological Research: The compound is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical properties compared to similar compounds with pyridine rings. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGGLIKWPKXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284576
Record name 5-Bromo-2-(trifluoromethyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375369-08-7
Record name 5-Bromo-2-(trifluoromethyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375369-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Reactant of Route 6
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.